![molecular formula C13H13ClN2 B3007493 1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine CAS No. 5729-18-0](/img/structure/B3007493.png)
1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine is an organic compound with the molecular formula C13H13ClN2 and a molecular weight of 232.71 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a benzene-1,2-diamine structure. It is used primarily in research and industrial applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
It is known to be a reagent in the synthesis of clofazimine analogs, which are used as antileishmanials and antiplasmodials .
Mode of Action
It is known that aromatic diamines like this compound can undergo reactions with ketones and aldehydes to give rise to various valuable products .
Biochemical Pathways
The compound is involved in the synthesis of benzimidazoles, a class of heterocyclic aromatic organic compounds . This synthesis involves an acceptorless dehydrogenative coupling of aromatic diamine with primary alcohols . The resulting benzimidazoles have various applications, including the production of certain herbicides .
Result of Action
It is known to be a reagent in the synthesis of clofazimine analogs, which have antileishmanial and antiplasmodial activities . This suggests that the compound may indirectly contribute to the inhibition of these pathogens.
Méthodes De Préparation
The synthesis of 1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine typically involves multi-step reactions. One common method includes the reaction of 2-aminoaniline with potassium carbonate and copper (I) bromide in dimethyl sulfoxide at 120°C for 14 hours . Another method involves the use of chloroformic acid ethyl ester and triethylamine in dichloromethane at 0°C for 0.5 hours, followed by refluxing with acetic acid for 4 hours . These methods highlight the importance of precise reaction conditions and the use of specific reagents to achieve the desired product.
Analyse Des Réactions Chimiques
1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorophenyl group. Common reagents used in these reactions include potassium carbonate, copper (I) bromide, chloroformic acid ethyl ester, and triethylamine. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine is utilized in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Research involving this compound includes its potential use in developing pharmaceuticals and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine can be compared with other similar compounds, such as:
o-Phenylenediamine: This compound has a similar benzene-1,2-diamine structure but lacks the chlorophenyl group, resulting in different chemical properties and reactivity.
m-Phenylenediamine and p-Phenylenediamine: These isomers have different positions of the amine groups on the benzene ring, leading to variations in their chemical behavior. The presence of the chlorophenyl group in this compound makes it unique and enhances its reactivity and binding properties compared to its analogs.
Propriétés
IUPAC Name |
2-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8,16H,9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXXSABNSYGLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
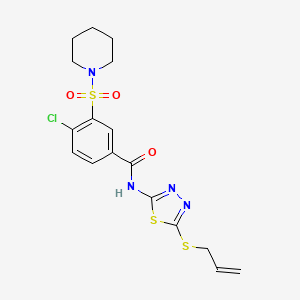
![2-{[6,8-dimethyl-2-(2-methylpropyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B3007413.png)

![5,5-Dimethyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cyclohexane] hydrochloride](/img/structure/B3007415.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3007418.png)
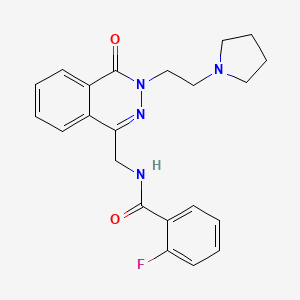
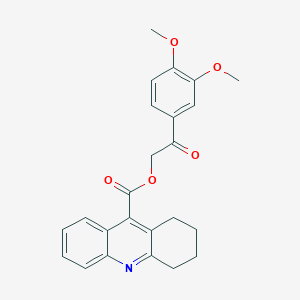
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide](/img/structure/B3007426.png)
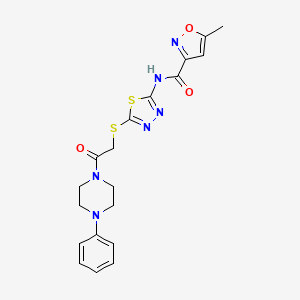
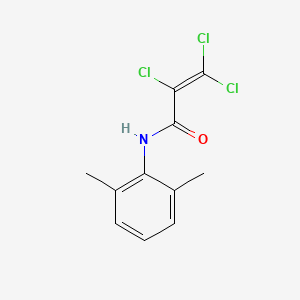

![(Z)-2-Cyano-3-(furan-2-yl)-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B3007431.png)
![3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3007432.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B3007433.png)
